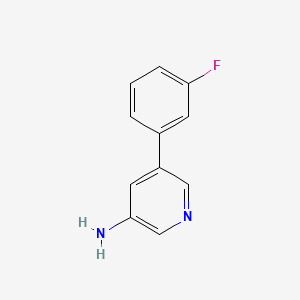

5-(3-Fluorophenyl)pyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluorophenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-10-3-1-2-8(4-10)9-5-11(13)7-14-6-9/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOPIWDOHILQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673329 | |

| Record name | 5-(3-Fluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214384-10-7 | |

| Record name | 5-(3-Fluorophenyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214384-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Fluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(3-Fluorophenyl)pyridin-3-amine chemical properties

An In-depth Technical Guide to 5-(3-Fluorophenyl)pyridin-3-amine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Identity and Structure

This compound is a fluorinated aromatic amine derivative of pyridine. Its structure consists of a pyridine ring substituted with an amino group at the 3-position and a 3-fluorophenyl group at the 5-position.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₉FN₂

-

Canonical SMILES: C1=CC(=CC(=C1)F)C2=CN=C(C=C2)N

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Much of the available data is based on computational predictions.

| Property | Value | Source |

| Molecular Weight | 188.20 g/mol | Calculated |

| Boiling Point | 378.7 ± 32.0 °C | Predicted[1] |

| Density | 1.218 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 5.05 ± 0.22 | Predicted[1] |

| LogP | 3.05 | Predicted[1] |

| PSA (Polar Surface Area) | 38.91 Ų | Predicted[1] |

Spectral Data

Detailed experimental spectral data for this compound is not widely published. The following represents expected spectral characteristics based on its structure and data from analogous compounds.

| Technique | Expected Characteristics |

| ¹H NMR | Signals expected in the aromatic region (δ 7.0-8.5 ppm). The protons on the pyridine and phenyl rings will show complex splitting patterns due to heteroatom effects and fluorine coupling. The amine protons will likely appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons will appear in the δ 110-160 ppm range. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF). |

| ¹⁹F NMR | A singlet or a narrowly split multiplet is expected for the single fluorine atom on the phenyl ring. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be expected at m/z 188. Fragmentation may involve the loss of HCN, NH₂, or the fluorophenyl group, guided by the stability of the resulting fragments.[2] The presence of a single nitrogen atom means the molecular ion will have an even mass-to-charge ratio, following the Nitrogen Rule. |

| Infrared (IR) | Characteristic peaks would include N-H stretching for the amine group (~3300-3500 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹), C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹), and C-F stretching (~1000-1300 cm⁻¹).[3] |

Synthesis and Experimental Protocols

Proposed Synthesis Pathway: Suzuki Coupling

A plausible synthesis route involves the coupling of a boronic acid derivative with a halogenated pyridine.

-

Reactants: 5-Bromopyridin-3-amine and (3-Fluorophenyl)boronic acid.

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).

-

Base: A base is required, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

-

Solvent: A mixture of solvents like toluene, ethanol, and water is commonly used.

General Experimental Protocol:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyridin-3-amine, (3-fluorophenyl)boronic acid (typically 1.1 to 1.5 equivalents), and the palladium catalyst (e.g., 0.05 equivalents).

-

Add the solvent mixture (e.g., toluene/ethanol) and an aqueous solution of the base (e.g., 2M Na₂CO₃).

-

Heat the mixture to reflux (typically 80-100 °C) and stir for several hours (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain pure this compound.

Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.

Biological Activity and Applications

There is limited specific information on the biological activity of this compound itself. However, the aminopyridine scaffold is a well-known pharmacophore present in various biologically active molecules. Derivatives of phenylaminopyrimidine, a related structure, are known to possess a wide range of pharmacological activities, including anticancer and antimicrobial effects.[4]

-

Anticancer Potential: Many pyridine and aminopyridine derivatives have been investigated as anticancer agents.[5][6][7] They can act as inhibitors of various kinases and other enzymes involved in cell proliferation and survival.

-

Antimicrobial Activity: The pyridine moiety is present in numerous compounds with antibacterial and antifungal properties.[6][8]

-

Drug Development: As a substituted aminopyridine, this compound could serve as a valuable building block or fragment in the synthesis of more complex molecules for drug discovery programs.

The logical workflow for preliminary biological screening of a novel compound like this is outlined below.

Caption: General workflow for the initial biological screening of a novel chemical entity.

Safety and Handling

Based on safety data sheets for structurally similar compounds like 3-aminopyridine and other fluorinated amines, this compound should be handled with care.[9][10]

-

Hazard Classification: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[11] May cause skin, eye, and respiratory irritation.[11]

-

Handling Precautions: Use only in a well-ventilated area, preferably in a fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][12] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from strong oxidizing agents and strong acids.[9][10]

-

First Aid:

References

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. neuroquantology.com [neuroquantology.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. chemdmart.com [chemdmart.com]

- 12. capotchem.com [capotchem.com]

Technical Guide: 5-(3-Fluorophenyl)pyridin-3-amine

CAS Number: 1214384-10-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(3-Fluorophenyl)pyridin-3-amine, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications, particularly in the development of kinase inhibitors.

Chemical and Physical Properties

This compound, with the CAS number 1214384-10-7, is a substituted aminopyridine derivative.[1][2] Its chemical structure incorporates a fluorophenyl moiety attached to a pyridine ring, a common scaffold in pharmacologically active compounds. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1214384-10-7 | [1][2] |

| Molecular Formula | C₁₁H₉FN₂ | [1] |

| Molecular Weight | 188.20 g/mol | [1][2] |

| Appearance | Off-white to light yellow powder | |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol | |

| Storage | Store at 2-8°C, protected from light and moisture |

Synthesis Protocol

A common synthetic route to this compound involves a Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds.

Experimental Protocol: Suzuki Coupling

Materials:

-

5-Bromopyridin-3-amine

-

(3-Fluorophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add 5-bromopyridin-3-amine (1 equivalent), (3-fluorophenyl)boronic acid (1.2 equivalents), potassium carbonate (3 equivalents), and SPhos (0.1 equivalents).

-

Add palladium(II) acetate (0.05 equivalents) to the mixture.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and water (4:1 ratio) to the reaction mixture.

-

Heat the mixture to 80-90°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.

Logical Workflow for Synthesis:

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of kinase inhibitors. The pyridine and aniline moieties can serve as key pharmacophores that interact with the hinge region of the ATP-binding site of various kinases. The fluorophenyl group can be involved in additional hydrophobic or halogen-bonding interactions within the active site, potentially enhancing potency and selectivity.

Signaling Pathway Inhibition

This compound is a precursor for the synthesis of inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases. For example, it can be used to synthesize inhibitors of receptor tyrosine kinases (RTKs) or downstream kinases in pathways such as the MAPK/ERK and PI3K/Akt pathways.

Hypothetical Kinase Inhibition Pathway:

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes for qualified research professionals and is not a substitute for a comprehensive risk assessment prior to use.

References

In-Depth Technical Guide: 5-(3-Fluorophenyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological relevance of 5-(3-Fluorophenyl)pyridin-3-amine. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed data and methodologies to facilitate further investigation of this compound. All quantitative data is presented in structured tables for ease of comparison, and key conceptual workflows are visualized using diagrams.

Core Compound Properties

This compound, identified by CAS number 1214384-10-7, is a fluorinated aminopyridine derivative. The presence of the fluorophenyl group and the aminopyridine core suggests its potential as a scaffold in medicinal chemistry, offering sites for further functionalization and interaction with biological targets.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and preliminary assessment as a drug candidate.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉FN₂ | [1][2] |

| Molecular Weight | 188.20 g/mol | [1][2][3] |

| CAS Number | 1214384-10-7 | [1][4] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, a general synthetic strategy can be conceptualized based on established organic chemistry principles for the formation of biaryl amines.

Conceptual Synthetic Workflow

A plausible synthetic route would likely involve a Suzuki or Buchwald-Hartwig cross-coupling reaction. The diagram below illustrates a logical workflow for such a synthesis.

Caption: Conceptual workflow for the synthesis of this compound via Suzuki coupling.

Experimental Protocol: A General Approach

The following is a generalized protocol based on standard Suzuki coupling reactions. This is a hypothetical procedure and would require optimization.

-

Reaction Setup: To an oven-dried flask, add 5-bromopyridin-3-amine (1 equivalent), (3-fluorophenyl)boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, for instance, sodium carbonate (2 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using techniques like ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activity and Potential Applications

While specific biological activities for this compound are not yet extensively reported, the aminopyridine scaffold is a well-established pharmacophore in drug discovery. Derivatives of aminopyridines have shown a wide range of biological activities, including but not limited to, kinase inhibition and ion channel modulation.

Potential Signaling Pathway Interactions

Given the structural motifs present in this compound, it is plausible that this compound could interact with various signaling pathways implicated in disease. The diagram below illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for pyridine-containing compounds.

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

The presence of the amine and pyridine nitrogen atoms allows for potential hydrogen bonding interactions within the ATP-binding pocket of kinases. The fluorophenyl moiety can engage in hydrophobic and halogen bonding interactions, potentially conferring selectivity and potency.

Future Directions

The information presented in this guide highlights this compound as a compound of interest for further investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization data.

-

Biological Screening: Comprehensive screening against various target classes (e.g., kinases, GPCRs, ion channels) to identify potential biological activities.

-

In Vitro and In Vivo Studies: For any identified activities, further investigation into the mechanism of action, efficacy, and safety profile in relevant cellular and animal models.

This foundational guide serves to equip researchers with the necessary core knowledge to embark on more detailed studies of this compound and its potential as a valuable scaffold in the development of novel therapeutics.

References

- 1. This compound | 1214384-10-7 [chemicalbook.com]

- 2. This compound , Package: 1g , Laibo Chem - Global Labor [globallabor.com.br]

- 3. 5-(3-氟苯基)吡啶-3-胺 - CAS:1214384-10-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

An In-depth Technical Guide to the Synthesis of 5-(3-Fluorophenyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step synthesis pathway for 5-(3-Fluorophenyl)pyridin-3-amine, a valuable building block in medicinal chemistry and drug development. The synthesis involves a Suzuki-Miyaura cross-coupling reaction followed by a nitro group reduction. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway and experimental workflows.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process, beginning with commercially available starting materials. The first step involves the formation of a carbon-carbon bond between a pyridine and a phenyl ring via a Suzuki-Miyaura coupling. The subsequent step is the reduction of a nitro group to the desired amine.

Caption: Overall synthesis pathway for this compound.

Step 1: Suzuki-Miyaura Coupling of 5-bromo-3-nitropyridine and (3-Fluorophenyl)boronic acid

The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyridine and fluorophenyl rings. This reaction is highly efficient and tolerates a wide range of functional groups.

Experimental Protocol

A detailed experimental protocol for a similar Suzuki-Miyaura coupling of a substituted bromopyridine is provided as a strong reference.[1]

-

Reagent Preparation: In a clean, dry Schlenk flask, combine 5-bromo-3-nitropyridine (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

-

Catalyst Addition: To the flask, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The typical solvent volume is 5 mL per 1 mmol of the limiting reagent.

-

Reaction: Stir the reaction mixture vigorously at 85-95°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 5-(3-fluorophenyl)-3-nitropyridine, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data

The following table summarizes typical reactant quantities and expected yields for Suzuki-Miyaura coupling reactions of similar pyridine derivatives.[1]

| Reagent/Product | Molar Ratio | Typical Yield (%) |

| 5-bromo-3-nitropyridine | 1.0 | - |

| (3-fluorophenyl)boronic acid | 1.1 - 1.5 | - |

| Palladium Catalyst | 0.01 - 0.05 | - |

| Base (e.g., K₃PO₄, K₂CO₃) | 2.0 - 3.0 | - |

| 5-(3-fluorophenyl)-3-nitropyridine | - | 70 - 90 |

Experimental Workflow

Caption: Experimental workflow for the Suzuki-Miyaura coupling step.

Step 2: Reduction of 5-(3-fluorophenyl)-3-nitropyridine

The final step is the reduction of the nitro group in 5-(3-fluorophenyl)-3-nitropyridine to an amine group, yielding the target compound. Several methods are effective for this transformation.

Method A: Reduction with Tin(II) Chloride

This is a classical and reliable method for the reduction of aromatic nitro groups.

-

Reaction Setup: In a round-bottom flask, dissolve 5-(3-fluorophenyl)-3-nitropyridine (1.0 eq) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 5.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature or gently heat to 50-60°C. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the organic layer under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient alternative for nitro group reduction.

-

Reaction Setup: In a hydrogenation vessel, dissolve 5-(3-fluorophenyl)-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol% of palladium).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data

The following table outlines the typical reagent ratios and expected yields for the nitro reduction step.

| Method | Reducing Agent | Molar Ratio (vs. Nitro Compound) | Typical Yield (%) |

| Tin(II) Chloride | SnCl₂·2H₂O | 3.0 - 5.0 | 80 - 95 |

| Catalytic Hydrogenation | H₂ (gas) | Excess | 90 - 99 |

| 10% Pd/C | 0.05 - 0.10 |

Experimental Workflow

Caption: Experimental workflows for the nitro reduction step.

Purification and Characterization

The final product, this compound, can be purified to a high degree using standard laboratory techniques.

-

Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes or dichloromethane in methanol is an effective method for purification.

-

Recrystallization: The purified product can be further refined by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.

The identity and purity of the final compound should be confirmed by standard analytical methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

References

An In-depth Technical Guide to 5-(3-Fluorophenyl)pyridin-3-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 5-(3-Fluorophenyl)pyridin-3-amine, a fluorinated arylpyridine derivative of significant interest in medicinal chemistry. The document details its chemical identity, including its IUPAC name and structural properties. A plausible synthetic route via a Suzuki-Miyaura cross-coupling reaction is outlined, complete with a detailed experimental protocol. The guide also summarizes the characteristic spectral data for the compound. Furthermore, the potential biological activities of this compound are discussed in the context of related aminopyridine and arylpyridine structures, which have demonstrated notable anticancer and antimicrobial properties. This whitepaper serves as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyridine-based compounds for therapeutic applications.

Chemical Identity and Properties

The formal IUPAC name for the compound is This compound .

| Property | Value | Source |

| Molecular Formula | C₁₁H₉FN₂ | - |

| Molecular Weight | 188.20 g/mol | - |

| Predicted Boiling Point | ~325.9 ± 42.0 °C | Based on 5-Amino-3-fluoropyridine |

| Predicted Density | ~1.299 ± 0.06 g/cm³ | Based on 5-Amino-3-fluoropyridine |

| Predicted pKa | ~3.20 ± 0.10 | Based on 5-Amino-3-fluoropyridine |

| Appearance | Expected to be a solid at room temperature | General property of similar aromatic amines |

Synthesis and Experimental Protocol

The synthesis of this compound can be effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[1][2][3] A proposed synthetic pathway is illustrated below.

Proposed Synthetic Scheme

The reaction involves the coupling of 5-bromo-pyridin-3-amine with (3-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for Suzuki-Miyaura cross-coupling reactions involving aminopyridines.[1][2][3]

Materials:

-

5-Bromo-pyridin-3-amine

-

(3-Fluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add 5-bromo-pyridin-3-amine (1.0 eq.), (3-fluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio.

-

To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

Characterization Workflow

The identity and purity of the synthesized compound should be confirmed through a series of analytical techniques.

Caption: Analytical workflow for the characterization of this compound.

Spectral Data Analysis

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from the known properties of primary aromatic amines and fluorinated aromatic compounds.[4][5][6]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the pyridine and phenyl rings would appear in the range of δ 7.0-8.5 ppm. The amine protons would likely appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons would be observed in the range of δ 110-160 ppm. The carbon attached to the fluorine atom would show a characteristic coupling (¹JC-F). |

| ¹⁹F NMR | A singlet or a multiplet in the typical range for an aryl fluoride. |

| IR Spectroscopy | Characteristic N-H stretching bands for a primary amine around 3300-3500 cm⁻¹ (two bands). C-N stretching for an aromatic amine around 1250-1335 cm⁻¹. C-F stretching band.[4][5][6][7] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 188.07. Fragmentation patterns would likely involve the loss of HCN or NH₂ from the pyridine ring.[8] |

Potential Biological Activity

Derivatives of aminopyridine and arylpyridine are known to exhibit a wide range of biological activities.[9] The presence of a fluorine atom can often enhance metabolic stability and binding affinity of drug candidates.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of pyridine derivatives.[10][11][12][13] Some related compounds have shown significant inhibitory activity against various cancer cell lines. For instance, certain imamine-1,3,5-triazine derivatives containing a pyridin-3-yl moiety have demonstrated potent anti-proliferative activity against MDA-MB-231 breast cancer cells with IC₅₀ values as low as 6.25 µM.[10] The structural motif of this compound makes it a candidate for investigation as a kinase inhibitor, a common mechanism of action for many anticancer drugs.

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Imamine-1,3,5-triazine derivatives | MDA-MB-231 | 6.25 µM | [10] |

| 5-Aryl-1,2,4-triazol-3-amine analogs | SNB-75 (CNS Cancer) | PGI of 41.25% at 10⁻⁵ M | [14] |

Antimicrobial Activity

Fluorinated aminopyridine derivatives have also been investigated for their antimicrobial properties.[9][15][16][17] Studies on fluorinated pyridine nucleosides have reported minimum inhibitory concentrations (MICs) in the range of 1.3 to 4.9 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[16][17] The incorporation of a fluorophenyl group into the aminopyridine scaffold could lead to compounds with promising antibacterial or antifungal activity.

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

| Fluorinated pyridine nucleosides | S. aureus, E. coli | 1.3 - 4.9 µg/mL | [16][17] |

| Organoselenium imidazo[1,2-a]pyridines | E. coli | 2.48 µg/mL | [18] |

Signaling Pathway Hypothesis

Given that many pyridine-based small molecules exert their anticancer effects by inhibiting protein kinases, a plausible mechanism of action for this compound could involve the inhibition of a kinase signaling pathway that is crucial for cancer cell proliferation and survival.

Caption: Hypothesized kinase inhibition pathway for this compound.

Conclusion

This compound is a compound with a promising chemical scaffold for the development of novel therapeutic agents. Its synthesis is accessible through well-established methods like the Suzuki-Miyaura cross-coupling. Based on the biological activities of related compounds, it warrants further investigation for its potential anticancer and antimicrobial properties. This technical guide provides a solid foundation for researchers to initiate studies on this and similar fluorinated arylpyridine derivatives.

References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. amhsr.org [amhsr.org]

- 12. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 18. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 5-(3-Fluorophenyl)pyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 5-(3-Fluorophenyl)pyridin-3-amine. Due to the limited availability of directly published experimental data for this specific molecule, this document presents predicted spectral characteristics based on the analysis of analogous compounds and established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development for the identification and characterization of this and related compounds.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C₁₁H₉FN₂

Molecular Weight: 188.21 g/mol

Structure:

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds and are intended to provide a reference for spectral interpretation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would likely exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | d | 1H | Pyridine H-2 |

| ~7.8 - 8.0 | d | 1H | Pyridine H-6 |

| ~7.4 - 7.6 | m | 1H | Fluorophenyl H-5' |

| ~7.2 - 7.4 | m | 2H | Fluorophenyl H-4', H-6' |

| ~7.0 - 7.2 | m | 1H | Fluorophenyl H-2' |

| ~6.8 - 7.0 | t | 1H | Pyridine H-4 |

| ~5.5 - 6.0 | s (broad) | 2H | -NH₂ |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would show signals corresponding to the eleven carbon atoms in the molecule, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant.

| Chemical Shift (δ, ppm) | Assignment |

| ~161 - 164 (d, ¹JCF ≈ 245 Hz) | C-3' (C-F) |

| ~145 - 148 | C-3 (C-NH₂) |

| ~140 - 143 | C-5 |

| ~138 - 141 | C-2 |

| ~135 - 138 | C-6 |

| ~130 - 133 (d, ³JCF ≈ 8 Hz) | C-5' |

| ~125 - 128 | C-1' |

| ~122 - 125 | C-4 |

| ~115 - 118 (d, ²JCF ≈ 21 Hz) | C-4' |

| ~112 - 115 (d, ²JCF ≈ 22 Hz) | C-2' |

| ~108 - 111 (d, ⁴JCF ≈ 3 Hz) | C-6' |

Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound.

| m/z | Predicted Fragment |

| 188 | [M]⁺ (Molecular Ion) |

| 171 | [M - NH₃]⁺ |

| 161 | [M - HCN]⁺ |

| 94 | [C₆H₄F]⁺ |

| 78 | [C₅H₄N]⁺ |

Predicted Infrared (IR) Spectral Data

The IR spectrum would be characterized by absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3300 | N-H Stretch | Primary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1620 - 1580 | N-H Bend | Primary Amine |

| 1600 - 1450 | C=C Stretch | Aromatic Rings |

| 1250 - 1200 | C-F Stretch | Aryl Fluoride |

| 1340 - 1250 | C-N Stretch | Aromatic Amine |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

EI-MS Acquisition:

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 40-500.

-

Inlet System: Direct insertion probe or GC inlet.

-

-

ESI-MS Acquisition:

-

Mode: Positive ion mode.

-

Nebulizer Gas: Nitrogen.

-

Capillary Voltage: 3-5 kV.

-

Scan Range: m/z 50-500.

-

Infrared Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Workflow for Spectral Analysis

The general workflow for the acquisition and analysis of spectral data for a novel compound like this compound is illustrated below.

Logical Relationships in Spectral Interpretation

The interpretation of spectral data relies on the logical correlation of information from different spectroscopic techniques to confirm the chemical structure.

This guide provides a foundational framework for the spectral analysis of this compound. Experimental verification is essential to confirm these predicted spectral characteristics. Researchers can utilize this information for compound identification, structural elucidation, and as a basis for further spectroscopic studies.

Technical Guide to the Solubility of 5-(3-Fluorophenyl)pyridin-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Amines are organic bases, and their solubility can be influenced by the properties of the solvent.[1] Generally, amines are soluble in organic solvents like diethyl ether.[2] The parent compound, pyridine, is miscible with a wide range of solvents, including ethanol, ether, and chloroform, owing to its polar nature.[3][4] However, the introduction of a fluorophenyl group will significantly alter the physicochemical properties, making experimental determination of solubility essential.

Solubility Data

As of the latest literature review, specific quantitative solubility data for 5-(3-Fluorophenyl)pyridin-3-amine in common organic solvents has not been published. Researchers are encouraged to use the experimental protocol outlined in Section 2 to determine these values. Data should be recorded in a structured format for clarity and comparability.

Table 1: Solubility of this compound in Various Organic Solvents (Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

|---|---|---|---|---|

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[5] The objective is to create a saturated solution in equilibrium with an excess of the solid compound, then measure the concentration of the dissolved solute.

Materials:

-

This compound (solid, pure)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure:

-

Preparation of Stock Solution for Calibration: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen organic solvent (or a strong solvent like DMSO) to create a stock solution of known concentration.

-

Calibration Curve Generation: Prepare a series of dilutions from the stock solution to create standards of varying known concentrations. Analyze these standards using a validated HPLC method to generate a calibration curve that plots analytical response (e.g., peak area) against concentration.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1-5 mL) of the selected organic solvent.[6] The presence of undissolved solid is crucial to ensure saturation is reached.[6]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time, typically 24 to 72 hours, to ensure the system reaches equilibrium.[6][7] A preliminary time-course study can determine the minimum time required to reach a stable concentration plateau.[6]

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at high speed.[5][8]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial.[8] This step is critical to remove any remaining solid particles that would otherwise lead to an overestimation of solubility.

-

Dilution and Analysis: Accurately dilute the filtered saturate with the mobile phase or solvent to bring its concentration within the linear range of the previously generated calibration curve.

-

Quantification: Analyze the diluted sample using the same HPLC method used for the calibration standards. Determine the concentration of the diluted sample by interpolating its analytical response on the calibration curve.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Report this value as the solubility in units such as mg/mL or mol/L.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocol for determining solubility.

Caption: Experimental workflow for the shake-flask solubility method.

Caption: Workflow for creating an HPLC calibration curve.

References

- 1. chem.ws [chem.ws]

- 2. moorparkcollege.edu [moorparkcollege.edu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Pyridine [chemeurope.com]

- 5. enamine.net [enamine.net]

- 6. quora.com [quora.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Illuminating the Structural Landscape of Fluorophenyl-Substituted Pyridinamines: A Technical Guide

Introduction

In the realm of medicinal chemistry and drug development, the structural elucidation of novel compounds is a cornerstone of understanding their biological activity and optimizing their therapeutic potential. The 5-(3-Fluorophenyl)pyridin-3-amine scaffold represents a key pharmacophore in the design of various kinase inhibitors and other therapeutic agents. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, this technical guide provides an in-depth overview of the crystallographic analysis of closely related and structurally analogous compounds. By examining these related structures, we can gain significant insights into the molecular conformations, intermolecular interactions, and solid-state packing arrangements that are likely to influence the physicochemical and biological properties of this class of compounds.

This whitepaper will present a comprehensive summary of the crystallographic data, experimental protocols for structure determination, and a discussion of the biological context based on available information for analogous fluorophenyl-pyridinamine derivatives. The methodologies and data presentation formats described herein serve as a valuable resource for researchers and scientists engaged in the structural characterization of similar molecular entities.

Crystallographic Data of Structurally Related Compounds

The following tables summarize the key crystallographic parameters for several compounds that, while more complex, share the core moieties of a fluorophenyl group and a pyridin-amine derivative, often within a pyrazole scaffold. This data provides a reference for the expected crystallographic properties of this compound class.

Table 1: Crystal Data and Structure Refinement for 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile [1]

| Parameter | Value |

| Empirical Formula | C₂₁H₁₄FN₅ |

| Formula Weight | 355.37 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5189 (5) |

| b (Å) | 8.1339 (3) |

| c (Å) | 20.0009 (13) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1711.27 (15) |

| Z | 4 |

| Temperature (K) | 193 |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| R[F² > 2σ(F²)] | 0.038 |

| wR(F²) | 0.103 |

Table 2: Crystal Data and Structure Refinement for 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine

| Parameter | Value |

| Empirical Formula | C₂₀H₁₄FN₅O₂ |

| Formula Weight | 375.36 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 8.5088 (14) |

| b (Å) | 9.8797 (11) |

| c (Å) | 10.4264 (14) |

| α (°) | 79.906 (10) |

| β (°) | 78.764 (10) |

| γ (°) | 86.245 (9) |

| Volume (ų) | 845.9 (2) |

| Z | 2 |

| Temperature (K) | 193 |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| R[F² > 2σ(F²)] | 0.070 |

| wR(F²) | 0.247 |

Table 3: Crystal Data and Structure Refinement for 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine [2]

| Parameter | Value |

| Empirical Formula | C₂₀H₁₂Cl₃FN₄ |

| Formula Weight | 433.69 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 10.2487 (5) |

| b (Å) | 10.4643 (5) |

| c (Å) | 10.5489 (5) |

| α (°) | 109.2377 (10) |

| β (°) | 111.4008 (10) |

| γ (°) | 98.0304 (11) |

| Volume (ų) | 950.03 (8) |

| Z | 2 |

| Temperature (K) | 173 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R[F² > 2σ(F²)] | 0.031 |

| wR(F²) | 0.079 |

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure solution and refinement. The following sections detail the typical methodologies employed for compounds in this class, based on the experimental descriptions for the related structures.[1][2]

Synthesis and Crystallization

The synthesis of fluorophenyl-substituted pyridinamine derivatives often involves multi-step organic reactions. For the specific pyrazole analogues cited, the synthesis generally involves the reaction of a substituted hydrazine with a diketone or a related precursor.

General Synthesis Outline:

-

Precursor Synthesis: Preparation of a suitably substituted β-keto nitrile or a related active methylene compound.

-

Cyclization: Reaction of the precursor with a substituted hydrazine to form the pyrazole ring.

-

Purification: The crude product is typically purified by column chromatography or recrystallization.

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethyl acetate, ethanol, or DMF). The choice of solvent is critical and is often determined empirically.

X-ray Data Collection and Processing

Single-crystal X-ray diffraction data for the related compounds were collected on diffractometers such as the Enraf-Nonius CAD-4 or Bruker SMART APEXII.[1][2]

Data Collection Parameters:

-

Radiation Source: Graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is commonly used.

-

Temperature: Data is often collected at low temperatures (e.g., 173 K or 193 K) to minimize thermal vibrations and improve data quality.

-

Data Collection Strategy: A series of ω and φ scans are performed to collect a complete sphere of data.

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities, and corrections for Lorentz and polarization effects are applied. An absorption correction (e.g., multi-scan) is also typically performed.

Structure Solution and Refinement

The crystal structures are solved using direct methods or intrinsic phasing and refined by full-matrix least-squares on F².[3]

Software:

-

Structure Solution: Programs such as SIR97 or SHELXT are commonly used.[3]

-

Structure Refinement: Refinement is typically carried out using programs like SHELXL.[3]

-

Molecular Graphics: Visualization of the crystal structure is often done with software like PLATON or Mercury.

Refinement Details:

-

Non-hydrogen atoms are typically refined anisotropically.

-

Hydrogen atoms are often placed in calculated positions and refined using a riding model, although in some cases, they may be located in the difference Fourier map and refined isotropically.

Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a small molecule crystal structure.

Caption: Generalized Experimental Workflow for Crystal Structure Determination.

Biological Context and Signaling Pathways

While specific biological data for this compound is limited in the public domain, the structurally related pyrazole compounds have been investigated as potential inhibitors of p38α MAP kinase and other kinases relevant in cancer.[1][2] The p38α MAP kinase signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and stress.

The diagram below illustrates a simplified representation of the p38α MAP kinase signaling pathway, which is a potential target for this class of compounds.

Caption: Simplified p38α MAP Kinase Signaling Pathway.

Conclusion

This technical guide has provided a comprehensive overview of the methodologies and data associated with the crystal structure determination of compounds structurally related to this compound. While the specific crystal structure of the title compound remains to be reported, the detailed analysis of its analogues offers valuable insights into the expected structural features and the experimental protocols required for their characterization. The presented crystallographic data, experimental workflows, and the biological context of related kinase inhibitors serve as a foundational resource for researchers in the field. Future studies that successfully crystallize and determine the structure of this compound will be crucial in further elucidating its structure-activity relationships and guiding the development of new therapeutic agents.

References

Technical Guide: 5-(3-Fluorophenyl)pyridin-3-amine and the Commercially Available Isomer 3-Amino-5-fluoropyridine

Initial Assessment: Direct commercial sources for 5-(3-Fluorophenyl)pyridin-3-amine are not readily identifiable. However, a structurally related isomer, 3-Amino-5-fluoropyridine (CAS No: 210169-05-4) , is widely available from numerous suppliers. This technical guide will focus on this commercially accessible and extensively utilized compound, which serves as a critical building block for researchers, scientists, and drug development professionals.

Overview of 3-Amino-5-fluoropyridine

3-Amino-5-fluoropyridine is a versatile heterocyclic amine widely employed in medicinal chemistry and materials science.[1][2] Its pyridine core, substituted with both an amino and a fluorine group, provides unique electronic properties and multiple reaction sites. This makes it a valuable intermediate in the synthesis of complex bioactive molecules, including pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds.

Commercial Availability

3-Amino-5-fluoropyridine is available from a range of chemical suppliers in various purities and quantities. Below is a summary of representative suppliers and their product specifications.

| Supplier | Purity | Quantity | Part Number/Link |

| Sigma-Aldrich | Not Specified | --- | --INVALID-LINK-- (Discontinued) |

| Chem-Impex | ≥ 99% (HPLC) | --- | (31] |

| TCI America | >97.0% (GC) | 1g, 5g | --INVALID-LINK--[4] |

| Aladdin Scientific | min 98% | 10g | --INVALID-LINK--[5] |

| ChemicalBook | 99% min | --- | --INVALID-LINK--[6] |

| Fisher Scientific | 98% | --- | --INVALID-LINK--[7] |

Note: Availability and pricing are subject to change. Please consult the suppliers' websites for the most current information.

Physicochemical Properties

The key physical and chemical properties of 3-Amino-5-fluoropyridine are summarized below.

| Property | Value | Reference |

| CAS Number | 210169-05-4 | [1] |

| Molecular Formula | C₅H₅FN₂ | [1] |

| Molecular Weight | 112.11 g/mol | [1] |

| Appearance | White to off-white or light orange solid/crystal | [1][4] |

| Melting Point | 85 - 89 °C | [1] |

| Purity | ≥ 97-99% (Method dependent) | [1][4] |

| InChI Key | ZRORIJXOWXYPMO-UHFFFAOYSA-N | |

| Storage | Store at room temperature | [1] |

Experimental Protocols

Synthesis of 3-Amino-5-fluoropyridine

One documented method for the synthesis of 3-Amino-5-fluoropyridine involves the hydrogenation of a tribrominated precursor.[8]

Reaction: Hydrogenation of 3-amino-2,4,6-tribromo-5-fluoropyridine.

Materials:

-

3-amino-2,4,6-tribromo-5-fluoropyridine (1.0 eq)

-

Triethylamine (3.0 eq)

-

5% Palladium on Carbon (Pd/C) catalyst (0.1 g per 2.6 mmol substrate)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

A solution of 3-amino-2,4,6-tribromo-5-fluoropyridine (2.6 mmol) and triethylamine (7.9 mmol) in DCM (15 cm³) is prepared.[8]

-

The palladium catalyst (0.1 g) is added to the solution.[8]

-

The mixture is hydrogenated on a Parr apparatus for 18 hours.[8]

-

Following hydrogenation, water (20 cm³) is added, and the mixture is filtered.[8]

-

The aqueous layer is extracted with DCM.[8]

-

The combined organic solution is dried over magnesium sulfate (MgSO₄) and evaporated to yield 3-amino-5-fluoropyridine.[8]

Application in Suzuki-Miyaura Cross-Coupling

3-Amino-5-fluoropyridine is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create C-C bonds. This reaction is fundamental in drug development for synthesizing complex scaffolds. The following is a generalized protocol based on methods for structurally similar aminobromopyridines.[9]

Reaction: Coupling of an aminohalopyridine with an arylboronic acid.

Materials:

-

3-Amino-5-bromopyridine (as a proxy for reactivity; 1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

1,4-Dioxane and Water (4:1 ratio, degassed)

Procedure:

-

In a dry reaction flask, combine 3-Amino-5-bromopyridine, the arylboronic acid, and potassium phosphate.[9]

-

Add the palladium catalyst to the mixture.[9]

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[9]

-

Add the degassed 1,4-dioxane/water solvent system.[9]

-

Heat the reaction mixture to 80-90 °C and stir until completion (typically 12-24 hours), monitoring by TLC or LC-MS.[9]

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Perform an aqueous workup by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography.

Role in Drug Discovery and Biological Pathways

3-Amino-5-fluoropyridine is a key building block for synthesizing a wide array of biologically active compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.[1]

One of its most notable applications is in the synthesis of Ivosidenib , an inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, which is used to treat acute myeloid leukemia.[6] The general workflow from a simple building block to a complex, biologically active molecule is a cornerstone of modern drug discovery.

Caption: General synthetic workflow using 3-Amino-5-fluoropyridine.

The derivatives of 3-Amino-5-fluoropyridine can interact with various biological pathways. In the case of Ivosidenib, the molecule targets a specific mutated enzyme (mIDH1) that plays a role in cancer metabolism. The inhibition of this enzyme disrupts the production of the oncometabolite 2-hydroxyglutarate (2-HG), thereby interfering with the cancer cell's signaling and promoting differentiation.

Caption: Inhibition of the mutant IDH1 pathway by Ivosidenib.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 3-Amino-5-fluoropyridine | 210169-05-4 [chemicalbook.com]

- 6. CAS RN 210169-05-4 | Fisher Scientific [fishersci.com]

- 7. 3-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Unveiling the Therapeutic Potential of 5-(3-Fluorophenyl)pyridin-3-amine: A Technical Guide for Drug Discovery Professionals

Disclaimer: This technical guide addresses the potential biological activity of 5-(3-Fluorophenyl)pyridin-3-amine. It is important to note that, as of the date of this publication, there is no publicly available scientific literature detailing the specific biological profile of this exact molecule. Therefore, this document extrapolates potential activities and methodologies based on the established biological profiles of structurally related aminopyridine and phenylpyridine derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and similar chemical scaffolds.

Introduction

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorophenyl moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This guide explores the prospective biological activities of this compound by examining the known activities of its structural analogs.

Potential Biological Activities of Phenylpyridine and Aminopyridine Analogs

Research into structurally related phenylpyridine and aminopyridine derivatives has revealed a diverse range of biological activities, suggesting several potential therapeutic applications for this compound. These include oncology, anti-inflammatory, and neurodegenerative disorders.

Anticancer Activity

A significant body of research points to the potent anticancer effects of this class of compounds. The primary mechanisms of action identified in analogs include:

-

Cyclin-Dependent Kinase (CDK) Inhibition: Phenylpyridine derivatives have shown promise as inhibitors of CDKs, particularly CDK2.[1] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The CDK2/cyclin E and CDK2/cyclin A complexes are crucial for the G1/S phase transition and DNA replication, respectively, making them attractive targets for cancer therapy.[2]

-

Tubulin Polymerization Inhibition: Certain 3-phenylpyridine derivatives have been investigated as anti-tubulin agents.[3] By interfering with microtubule dynamics, these compounds can disrupt the formation of the mitotic spindle, leading to mitotic arrest and cell death.[1][3]

-

Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K pathway is a critical signaling cascade that is often dysregulated in cancer. Some 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine carboxamide scaffolds have been designed as PI3K inhibitors.[4]

-

Fms-like Tyrosine Kinase 3 (FLT3) Inhibition: Derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine have been identified as potent inhibitors of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[5]

Anti-inflammatory Activity

Certain 3-phenylpyridine derivatives have been explored as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3] Selective COX-2 inhibition is a well-established strategy for managing inflammation while minimizing gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3]

Neurological Applications

Aryl-substituted 2-aminopyridine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathogenesis of Alzheimer's disease.[6][7] This suggests a potential neuroprotective role for compounds with this scaffold.

Other Potential Activities

-

Adenosine Receptor Ligands: Amino-3,5-dicyanopyridines have been shown to act as ligands for adenosine receptors, which are involved in a wide range of physiological processes.[8]

-

Antiparasitic Activity: Fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles have demonstrated activity against parasites such as Leishmania major.[9]

Quantitative Data for Structurally Related Compounds

The following tables summarize the reported biological activities of various phenylpyridine and aminopyridine derivatives. It is crucial to reiterate that this data is for structurally related compounds and not for this compound itself.

| Compound Class | Target | Activity (IC₅₀) | Cell Line(s) | Reference |

| Pyrazolo[3,4-b]pyridine derivatives | CDK2 | Varies | - | [1] |

| 3-Aminoimidazo[1,2-α]pyridine derivative (Compound 12) | Cytotoxicity | 4.15 ± 2.93 µM | HT-29 | [10] |

| 3-Aminoimidazo[1,2-α]pyridine derivative (Compound 18) | Cytotoxicity | 14.39 ± 0.04 µM | B16F10 | [10] |

| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivative (Compound 17) | FLT3-ITD | 0.8 nM | - | [5] |

| Aryl-substituted 2-aminopyridine derivative (Compound 3m) | AChE | 34.81 ± 3.71 µM | - | [6][7][11] |

| Aryl-substituted 2-aminopyridine derivative (Compound 3m) | BChE | 20.66 ± 1.01 µM | - | [6][7][11] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the biological activity of novel compounds. Below are outlines of key experimental protocols relevant to the potential activities of this compound, based on standard laboratory practices.

Synthesis and Characterization

A general workflow for the synthesis and initial biological evaluation of a small molecule inhibitor like this compound is depicted below.

Caption: General experimental workflow for the synthesis and biological evaluation of a novel small molecule inhibitor.

CDK2 Kinase Assay (Luminescence-based)

This assay is used to determine the ability of a compound to inhibit the activity of the CDK2 enzyme.

-

Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA), ATP solution, and a substrate solution (e.g., a specific peptide substrate for CDK2). Prepare serial dilutions of the test compound in the kinase buffer with a constant final DMSO concentration (e.g., 1%).[12]

-

Kinase Reaction: In a 384-well plate, add the test compound or vehicle control. Add the CDK2 enzyme and substrate solution. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[12]

-

Signal Detection: Stop the kinase reaction and measure the remaining ATP using a luminescence-based kit (e.g., ADP-Glo™ Kinase Assay). Luminescence is read using a plate reader.[12]

-

Data Analysis: The inhibitory activity is calculated as a percentage of the control (vehicle-treated) enzyme activity. The IC₅₀ value is determined by fitting the dose-response data to a suitable equation.

Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of a compound on the in vitro polymerization of tubulin.[1]

-

Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare a GTP stock solution. Prepare the test compound at various concentrations in the assay buffer.[3]

-

Assay Setup: In a 96-well plate, add the tubulin solution, GTP, and the test compound or control (e.g., paclitaxel as a polymerization enhancer, colchicine as an inhibitor).[3]

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.[1][3]

-

Data Analysis: Plot the absorbance versus time. An increase in absorbance indicates tubulin polymerization. The effect of the test compound is determined by comparing the polymerization curve to that of the controls.[3]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[8]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[13]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][10][14]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in DMF) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC₅₀ value is calculated from the dose-response curve.

Signaling Pathways

Due to the absence of specific biological data for this compound, a definitive signaling pathway cannot be provided. However, based on the activities of its analogs, a potential pathway of action could involve the inhibition of the cell cycle, as depicted in the following diagram.

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of a CDK2-inhibiting phenylpyridine analog.

Conclusion and Future Directions

While the specific biological activity of this compound remains to be elucidated, the extensive research on structurally related aminopyridine and phenylpyridine derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The diverse activities observed in its analogs, particularly in the areas of oncology and inflammation, highlight promising avenues for future research.

The immediate next steps for characterizing this compound should involve its synthesis and purification, followed by a comprehensive screening campaign against a panel of relevant biological targets, including various kinases (CDKs, PI3K, FLT3), COX enzymes, and cholinesterases. Subsequent cell-based assays will be crucial to determine its cytotoxic and cytostatic effects and to begin to unravel its mechanism of action. This systematic approach will be instrumental in determining the true therapeutic potential of this compound and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. broadpharm.com [broadpharm.com]

- 11. Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(3-Fluorophenyl)pyridin-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aryl-3-aminopyridine scaffolds are crucial pharmacophores in modern drug discovery, frequently found in molecules targeting a range of diseases, including cancer and inflammatory disorders. Their rigid structure and capacity for diverse substitutions make them ideal for developing selective kinase inhibitors. The introduction of a fluorine atom, as in the 5-(3-fluorophenyl)pyridin-3-amine core, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

This document provides detailed protocols for the synthesis of this compound and its derivatives, primarily focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is well-suited for this transformation due to its mild conditions and tolerance of various functional groups, including the essential primary amine on the pyridine ring.[1] An alternative synthetic strategy, the Buchwald-Hartwig amination, also provides a powerful method for the formation of the key C-N bond and will be briefly discussed.[2][3][4][5][6]

Synthetic Strategies

The principal retrosynthetic analysis for this compound points to two primary disconnection approaches:

-